Cas no 1361114-11-5 ((4-(5-(5-Methylpyrazin-2-yl)-1,3,4-oxadiazol-2-yl)cyclohexyl)methanamine hydrochloride)

(4-(5-(5-Methylpyrazin-2-yl)-1,3,4-oxadiazol-2-yl)cyclohexyl)methanamine hydrochloride 化学的及び物理的性質
名前と識別子
-
- (4-(5-(5-Methylpyrazin-2-yl)-1,3,4-oxadiazol-2-yl)cyclohexyl)methanamine hydrochloride
- [(1r,4r)-4-[5-(5-methylpyrazin-2-yl)-1,3,4-oxadiazol-2-yl]cyclohexyl]methanamine hydrochloride
- C-{4-[5-(5-Methyl-pyrazin-2-yl)-[1,3,4]oxadiazol-2-yl]-cyclohexyl}-methylamine hydrochloride
-
- インチ: 1S/C14H19N5O.ClH/c1-9-7-17-12(8-16-9)14-19-18-13(20-14)11-4-2-10(6-15)3-5-11;/h7-8,10-11H,2-6,15H2,1H3;1H
- InChIKey: BPWBZYOPVSWZQF-UHFFFAOYSA-N
- ほほえんだ: Cl.O1C(C2C=NC(C)=CN=2)=NN=C1C1CCC(CN)CC1
計算された属性
- 水素結合ドナー数: 2
- 水素結合受容体数: 6
- 重原子数: 21
- 回転可能化学結合数: 3
- 複雑さ: 308
- トポロジー分子極性表面積: 90.7
(4-(5-(5-Methylpyrazin-2-yl)-1,3,4-oxadiazol-2-yl)cyclohexyl)methanamine hydrochloride 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chemenu | CM334284-1g |
(4-(5-(5-Methylpyrazin-2-yl)-1,3,4-oxadiazol-2-yl)cyclohexyl)methanamine hydrochloride |
1361114-11-5 | 95%+ | 1g |
$*** | 2023-03-30 | |
Chemenu | CM334284-1g |
(4-(5-(5-Methylpyrazin-2-yl)-1,3,4-oxadiazol-2-yl)cyclohexyl)methanamine hydrochloride |
1361114-11-5 | 95%+ | 1g |
$492 | 2021-08-18 |
(4-(5-(5-Methylpyrazin-2-yl)-1,3,4-oxadiazol-2-yl)cyclohexyl)methanamine hydrochloride 関連文献
-
Thu Trang Do,Kira Rundel,Qinying Gu,Eliot Gann,Sergei Manzhos,Krishna Feron,John Bell,Christopher R. McNeill,Prashant Sonar New J. Chem., 2017,41, 2899-2909
-
Hans Raj Bhat,Prashant Gahtori,Surajit Kumar Ghosh,Kabita Gogoi,Anil Prakash,Ramendra K. Singh New J. Chem., 2013,37, 2654-2662
-
MeiLing Zou,JunFeng Zhang,Han Zhu,MingLiang Du,QingFa Wang,Ming Zhang,XiangWen Zhang J. Mater. Chem. A, 2015,3, 12149-12153
-
Luis M. Martínez-Prieto,Yannick Coppel,Bruno Chaudret,Lucy Cusinato,Iker del Rosal,Romuald Poteau Nanoscale, 2021,13, 6902-6915
-
Tian Li,Dan-Dan Zhi,Zi-Hao Guo,Jin-Zhe Li,Yao Chen,Fan-Bin Meng Green Chem., 2022,24, 647-674
-
Gousia Begum Phys. Chem. Chem. Phys., 2017,19, 7624-7630
-
Gangji Yi,Huihui Cui,Chunyang Zhang,Wen Zhao,Lei Chen,Yi-Quan Zhang,Xue-Tai Chen,You Song,Aihua Yuan Dalton Trans., 2020,49, 2063-2067
-
P. Rogelio Escamilla,Yanming Shen,Quanjuan Zhang,Derek S. Hernandez,Cecil J. Howard,Daria Y. Filonov,Alexander V. Kinev,Jason B. Shear,Eric V. Anslyn Chem. Sci., 2020,11, 1394-1403
-
Sanjay Ghosh,Abdulaziz S. Alghunaim,Mohammed H. Al-mashhadani,Michal P. Krompiec,Megan Hallett,Igor F. Perepichka J. Mater. Chem. C, 2018,6, 3762-3773
-
Qinghua Wu,Shibo Zou,Frédérick P. Gosselin,Daniel Therriault,Marie-Claude Heuzey J. Mater. Chem. C, 2018,6, 12180-12186
(4-(5-(5-Methylpyrazin-2-yl)-1,3,4-oxadiazol-2-yl)cyclohexyl)methanamine hydrochlorideに関する追加情報
Comprehensive Overview of (4-(5-(5-Methylpyrazin-2-yl)-1,3,4-oxadiazol-2-yl)cyclohexyl)methanamine hydrochloride (CAS No. 1361114-11-5)
The compound (4-(5-(5-Methylpyrazin-2-yl)-1,3,4-oxadiazol-2-yl)cyclohexyl)methanamine hydrochloride, identified by its CAS No. 1361114-11-5, is a specialized organic molecule with a unique structural framework. This compound features a 5-methylpyrazine moiety linked to a 1,3,4-oxadiazole ring, which is further connected to a cyclohexylmethanamine backbone. The hydrochloride salt form enhances its solubility and stability, making it a valuable candidate for pharmaceutical and biochemical research. Researchers are increasingly interested in its potential applications due to its structural similarity to bioactive molecules targeting central nervous system (CNS) disorders and metabolic pathways.
In recent years, the demand for novel heterocyclic compounds like (4-(5-(5-Methylpyrazin-2-yl)-1,3,4-oxadiazol-2-yl)cyclohexyl)methanamine hydrochloride has surged, driven by advancements in drug discovery and medicinal chemistry. The compound's oxadiazole ring is particularly noteworthy, as it is a common pharmacophore in drugs with antimicrobial, anti-inflammatory, and anticancer properties. Its pyrazine derivative further adds to its versatility, often associated with neurological modulation and enzyme inhibition. These attributes align with current trends in precision medicine and targeted therapy, addressing frequent search queries such as "new heterocyclic drug candidates 2024" or "oxadiazole derivatives in CNS research."
The synthesis of CAS No. 1361114-11-5 involves multi-step organic reactions, including cyclization and amination processes, which are critical for achieving high purity and yield. Analytical techniques like HPLC, NMR, and mass spectrometry are employed to characterize its molecular structure and confirm its identity. This rigorous quality control ensures its suitability for high-throughput screening (HTS) and in vitro studies, topics frequently explored in academic and industrial forums. The compound's logP and pKa values, indicative of its lipophilicity and ionization state, are also key parameters for ADME (Absorption, Distribution, Metabolism, Excretion) profiling.
From a commercial perspective, (4-(5-(5-Methylpyrazin-2-yl)-1,3,4-oxadiazol-2-yl)cyclohexyl)methanamine hydrochloride is available through specialized chemical suppliers and research catalogs, catering to laboratories focused on lead optimization and structure-activity relationship (SAR) studies. Its relevance to neurodegenerative diseases and metabolic syndrome research has sparked discussions in online scientific communities, with queries like "oxadiazole-based neuroprotective agents" or "pyrazine derivatives in diabetes research" gaining traction. This underscores the compound's alignment with contemporary biomedical trends.
In conclusion, CAS No. 1361114-11-5 represents a promising scaffold for developing next-generation therapeutics. Its structural complexity and functional diversity make it a subject of ongoing investigation, particularly in the context of personalized medicine and multi-target drug design. As the scientific community continues to explore its potential, this compound is poised to contribute significantly to breakthroughs in pharmacology and biochemical engineering.
1361114-11-5 ((4-(5-(5-Methylpyrazin-2-yl)-1,3,4-oxadiazol-2-yl)cyclohexyl)methanamine hydrochloride) 関連製品
- 1806824-55-4(Methyl 5-(difluoromethyl)-2,3-dihydroxypyridine-6-carboxylate)
- 556-48-9(1,4-Cyclohexanediol (Cis/Trans Mixture))
- 1805533-13-4(Methyl 2-(aminomethyl)-5-(difluoromethyl)-6-hydroxypyridine-3-acetate)
- 1553622-26-6(2-(Methylamino)-1-(oxan-2-yl)ethan-1-one)
- 2228552-74-5(4-(3-bromoprop-1-en-2-yl)-3-(trifluoromethyl)pyridine)
- 894021-38-6(1-4-(diethylamino)-2-methylphenyl-3-1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-ylurea)
- 1111020-59-7(N-benzyl-2-{[5-oxo-4-(2-phenylethyl)-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]sulfanyl}acetamide)
- 2034305-87-6(5-bromo-2-chloro-N-(thiophen-2-yl)(thiophen-3-yl)methylbenzamide)
- 2137751-92-7(2-Thiazolemethanamine, 4-[(2-methyl-1-piperazinyl)methyl]-)
- 2228870-77-5(2-bromo-1-(4,6-dichloropyridin-3-yl)ethan-1-ol)




